![molecular formula C22H28N2O2S B443916 3,3'-sulfanediylbis[N-(2,5-dimethylphenyl)propanamide]](/img/structure/B443916.png)
3,3'-sulfanediylbis[N-(2,5-dimethylphenyl)propanamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-sulfanediylbis[N-(2,5-dimethylphenyl)propanamide] is a complex organic compound characterized by its unique structure, which includes both an amide and a sulfanyl group
Preparation Methods
The synthesis of 3,3'-sulfanediylbis[N-(2,5-dimethylphenyl)propanamide] typically involves multiple steps. The synthetic route often starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and can vary depending on the desired application .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3'-sulfanediylbis[N-(2,5-dimethylphenyl)propanamide] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with certain enzymes, inhibiting their activity. The amide group can participate in hydrogen bonding, affecting the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other amide and sulfanyl-containing molecules. Compared to these compounds, 3,3'-sulfanediylbis[N-(2,5-dimethylphenyl)propanamide] is unique due to its specific substitution pattern on the aromatic rings and the presence of both an amide and a sulfanyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C22H28N2O2S |
|---|---|
Molecular Weight |
384.5g/mol |
IUPAC Name |
3-[3-(2,5-dimethylanilino)-3-oxopropyl]sulfanyl-N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C22H28N2O2S/c1-15-5-7-17(3)19(13-15)23-21(25)9-11-27-12-10-22(26)24-20-14-16(2)6-8-18(20)4/h5-8,13-14H,9-12H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
RHLBVVAZHGAEGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCSCCC(=O)NC2=C(C=CC(=C2)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCSCCC(=O)NC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B443833.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443834.png)
![4-Methyl-1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}decahydroquinoline](/img/structure/B443835.png)
![N,N-dibenzyl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443836.png)
![N-(4-methoxybenzyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443839.png)
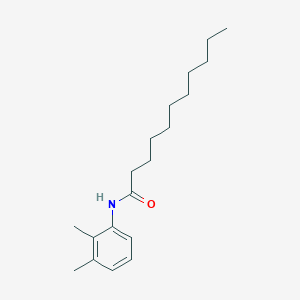
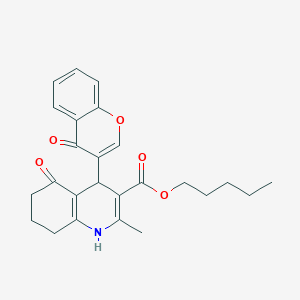

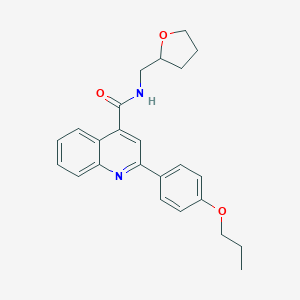
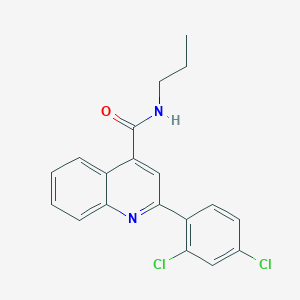
![N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443851.png)
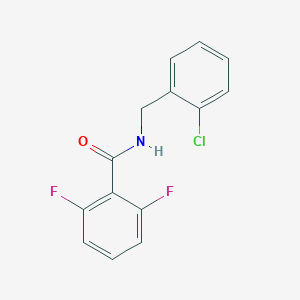

![3-bromo-5-(5-bromo-2-furyl)-N-(5-chloro-2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443855.png)
